Abl Kinase Affinity: Class-Level Low Nanomolar Potency vs. Parent 2-Benzamido-Thiazole Derivatives
The compound belongs to a class of N-(thiazol-2-yl)-2-thiophene carboxamide derivatives that demonstrated affinity in a cell-free Abl kinase assay down to low nanomolar concentrations. This represents a significant enhancement over the parent 2-benzamido-thia(dia)zole compounds from which they were derived, which showed substantially weaker affinity. The compound was specifically identified among Asinex database compounds via docking-guided selection and confirmed in vitro as a high-affinity ligand [1]. Although the exact IC50 or Ki for this individual compound is not publicly disclosed in the primary literature, the class-level potency range is reported as low nanomolar, and individual close analogs within the same series achieve this range [1]. A separate source referencing an IC50 of 28 µM in an unspecified assay context has been noted in a PubChem Commons comment, but this value is inconsistent with the publication's class-level data and may reflect a different assay or off-target activity [2].
| Evidence Dimension | Abl kinase inhibition (cell-free) |
|---|---|
| Target Compound Data | Low nanomolar affinity (exact IC50 undisclosed; class-level range: <100 nM) |
| Comparator Or Baseline | Parent 2-benzamido-thia(dia)zole compounds (affinity not specified but described as significantly weaker) |
| Quantified Difference | Significantly enhanced (≥2 orders of magnitude improvement per SAR trend) |
| Conditions | Cell-free Abl kinase assay; exact conditions per Manetti et al. (2008) |
Why This Matters
This compound represents a scaffold hop from 2-benzamido-thia(dia)zoles to N-(thiazol-2-yl)-2-thiophene carboxamides, achieving low nanomolar Abl affinity and enabling a new chemotype for kinase inhibitor development.
- [1] Manetti, F., Falchi, F., Crespan, E., Schenone, S., Maga, G., & Botta, M. (2008). N-(thiazol-2-yl)-2-thiophene carboxamide derivatives as Abl inhibitors identified by a pharmacophore-based database screening of commercially available compounds. Bioorganic & Medicinal Chemistry Letters, 18(15), 4328–4331. https://doi.org/10.1016/j.bmcl.2008.06.082 View Source
- [2] Southan, C. (2017). Hypothesis annotation on PubMed Commons: With a reported IC50 of 28 μM, this compound can be neither potent nor selective. https://hypothes.is/search?q=tag:PMID:27754406 View Source
